4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Overview
Description
Adhyperforin is a monoterpenoid.
4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione is a natural product found in Hypericum androsaemum, Hypericum elodes, and Hypericum perforatum with data available.
Scientific Research Applications
Isolation and Identification in Hop Compounds
The compound has been identified in the context of hop compounds, particularly as a bitter component in hops. A study by Taeye, Keukeleire, and Verzele (1979) in "Tetrahedron" discusses the isolation and identification of similar compounds from hops, emphasizing their role in flavor and bitterness (Taeye, Keukeleire, & Verzele, 1979).
Structural and Stereochemical Analysis
Research on similar compounds focuses on their structural and stereochemical properties. For example, Christian et al. (2012) in "Acta Crystallographica Section E: Structure Reports Online" determined the absolute configuration of a closely related compound, providing insights into its molecular structure (Christian et al., 2012).
Potential Pharmacological Properties
Some studies explore the pharmacological properties of structurally similar compounds. Martins et al. (2008) in "Helvetica Chimica Acta" discuss a compound isolated from Garcinia brasiliensis, detailing its possible pharmacological implications due to its structural characteristics (Martins et al., 2008).
Synthesis and Chemical Transformations
Research also includes synthesis and chemical transformation studies of similar compounds. Pattenden and Storer (1974) in "Journal of The Chemical Society-perkin Transactions 1" discuss the acid-catalysed transformations of substituted cyclopentenones, which are structurally related to the compound (Pattenden & Storer, 1974).
Isomerization and Cyclization Studies
Studies on isomerization and cyclization processes of related compounds provide insights into the chemical behavior of such complex molecules. For instance, Beckwith and Moad (1975) in "Journal of The Chemical Society-perkin Transactions 1" explore the radical-initiated reduction and cyclization processes involving similar compounds (Beckwith & Moad, 1975).
Properties
IUPAC Name |
4-hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O4/c1-12-27(10)30(37)36-32(39)29(18-16-25(6)7)31(38)35(33(36)40,21-19-26(8)9)22-28(17-15-24(4)5)34(36,11)20-13-14-23(2)3/h14-16,19,27-28,38H,12-13,17-18,20-22H2,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKCAFQXBAFOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433341 | |
Record name | adhyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143183-63-5 | |
Record name | adhyperforin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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